molecular formula C9H12O3S B8818893 Ethyl 5-Ethoxy-2-thiophenecarboxylate CAS No. 1418117-85-7

Ethyl 5-Ethoxy-2-thiophenecarboxylate

Cat. No.: B8818893
CAS No.: 1418117-85-7
M. Wt: 200.26 g/mol
InChI Key: VAOFPWCLCBNYPE-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-thiophenecarboxylate is a thiophene-based ester derivative characterized by an ethoxy group at the 5-position and an ethyl ester moiety at the 2-position of the aromatic heterocycle. Thiophene derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electronic tunability and stability. The ethoxy group (–OCH₂CH₃) acts as an electron-donating substituent, enhancing the electron density of the thiophene ring, while the ester group (–COOEt) introduces reactivity for further functionalization. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and conjugated polymers .

Properties

CAS No.

1418117-85-7

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 5-ethoxythiophene-2-carboxylate

InChI

InChI=1S/C9H12O3S/c1-3-11-8-6-5-7(13-8)9(10)12-4-2/h5-6H,3-4H2,1-2H3

InChI Key

VAOFPWCLCBNYPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues of ethyl 5-ethoxy-2-thiophenecarboxylate include:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Notable Features
This compound 5-OCH₂CH₃, 2-COOEt C₉H₁₀O₃S 198.24 Electron-donating ethoxy, ester at C2
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-NHCOCH₃, 3-CH₃, 2,4-diCOOEt C₁₃H₁₇NO₅S 299.34 Dual ester, polar acetamido, methyl group
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (555154-34-2) 3-Br, 4-CN, 5-SCH₂COOEt, 2-COOEt C₁₂H₁₃BrN₂O₄S₂ 401.33 Electron-withdrawing Br/CN, sulfanyl linker
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate (555154-34-2) 5-COCH₃, 4-CH₃, 2-SCH₃, 3-COOEt C₁₁H₁₄O₃S₂ 258.36 Acetyl (electron-withdrawing), thioether

Substituent Effects on Physicochemical Properties

  • Electronic Effects: this compound’s ethoxy group increases electron density at the thiophene ring, favoring electrophilic substitution at positions 3 and 3. In contrast, bromo (Br) and cyano (CN) groups in the 3- and 4-positions () deactivate the ring, directing reactivity to alternative sites . The acetyl group (–COCH₃) in Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)thiophene-3-carboxylate () withdraws electron density, reducing ring reactivity compared to ethoxy-substituted analogues .
  • Solubility and Crystallinity: Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () exhibits higher polarity due to dual ester and acetamido groups, enhancing solubility in polar solvents (e.g., DMSO, methanol). This compound, with fewer polar groups, is more soluble in ethyl acetate or dichloromethane . The sulfanyl (–S–) linker and bromo group in ’s compound promote hydrogen bonding (2.554 Å) and van der Waals interactions, leading to a monoclinic crystal system (space group P2₁/c) and higher melting points compared to less substituted derivatives .

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